molecular formula C14H30O9S4 B013827 Mts-17-O5-mts CAS No. 384342-61-4

Mts-17-O5-mts

Cat. No. B013827
CAS RN: 384342-61-4
M. Wt: 470.7 g/mol
InChI Key: HWVTVNUGXMVSOL-UHFFFAOYSA-N
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Description

MTS-17-O5-MTS is a novel synthetic small molecule that has been developed for use in laboratory experiments. This compound has recently been studied for its potential as a therapeutic agent, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

  • Role of Metallothioneins (MTs) in Colitis : Metallothioneins play an important role in preventing colonic mucosal inflammation in a mouse model of DSS-induced colitis. This suggests a protective role of MTs in colonic diseases (Tsuji et al., 2013).

  • Mixed Transition-Metal Oxides (MTMOs) in Energy Storage : MTMOs are significant in low-cost, environmentally friendly energy storage/conversion technologies, such as electrode materials for lithium-ion batteries and electrochemical capacitors (Yuan et al., 2014).

  • 17-α-Methyltestosterone (MT) and Its Effects on Fish : 17-α-methyltestosterone, also abbreviated as MT, causes cytogenetic toxicity in non-target species and affects the reproductive systems in fish (Rivero-Wendt et al., 2013; 2014).

  • Visual Area MT in Primates : The MT area is a small visual part in the primate cerebral cortex, playing a role in computations of motion and depth (Born & Bradley, 2005).

  • 17O Solid-State NMR Spectroscopy : This technology allows for the identification of inequivalent carboxylate oxygen sites in metal-organic frameworks, providing insights into host-guest interactions and hydrogen bonding (Martins et al., 2020).

  • Effects of 17α-Methyltestosterone (MT) in Aquaculture : MT is used in aquaculture to manipulate gender in fish populations, demonstrating its influence on biological systems (Homklin et al., 2011; Barry et al., 2007).

Mechanism of Action

Target of Action

MTS-17-O5-MTS is a sulfhydryl cross-linking reagent . It primarily targets equilibrative nucleoside transporters (ENTs) of the SLC29 family . These transporters play crucial roles in many physiological and pharmacological processes, including the import of drugs for the treatment of cancer, AIDS, cardiovascular, and parasitic diseases .

Mode of Action

This compound interacts with its targets by cross-linking the relevant cysteine pairs . This interaction leads to changes in the conformation of the transporters . In the case of the Leishmania donovani nucleoside transporter 1.1 (LdNT1.1), four transmembrane helices close to form a predicted intracellular gate .

Biochemical Pathways

The action of this compound affects the transport pathways of the targeted transporters . By cross-linking the relevant cysteine pairs, it inhibits the transport activity of the transporters . This results in changes in the downstream effects related to the physiological and pharmacological processes that these transporters are involved in .

Pharmacokinetics

As a sulfhydryl cross-linking reagent, it can be inferred that its pharmacokinetic properties would be influenced by factors such as its molecular weight and structure .

Result of Action

The primary result of the action of this compound is the inhibition of transport activity of the targeted transporters . This is achieved through the cross-linking of the relevant cysteine pairs . Notably, the inactivation of transport can be significantly restored after reduction with the sulfhydryl reducing compound DTT .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the length of the cross-linking reagents can affect the efficacy of the compound . Cross-linking with reagents less than 15 Å in length results in very low or no activity, whereas full or partial activity is observed when cross-linking is mediated by flexible reagents greater than 15 Å in length .

properties

IUPAC Name

1-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O9S4/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVTVNUGXMVSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCOCCOCCOCCOCCOCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O9S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400405
Record name MTS-17-O5-MTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

384342-61-4
Record name MTS-17-O5-MTS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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